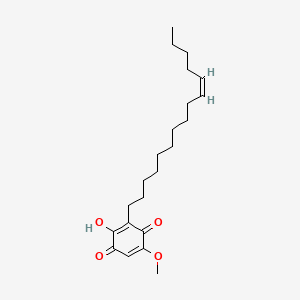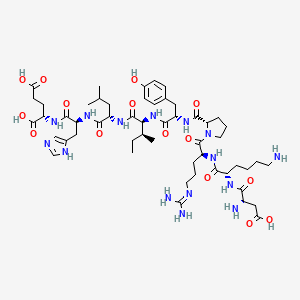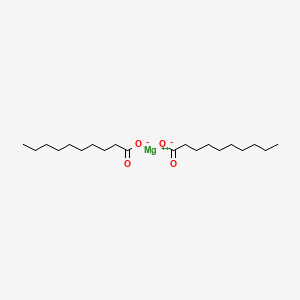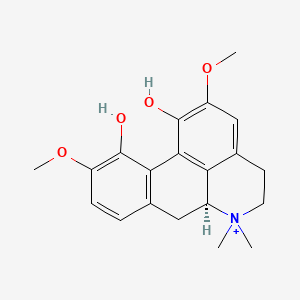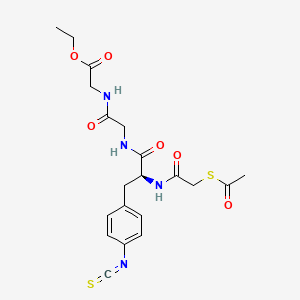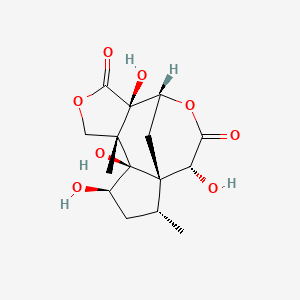
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate (EDPMQC) is a quinoline derivative that has been studied for its potential applications in scientific research. It is an organic compound that is composed of two different components, namely, ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline and carboxylic acid. The compound has been studied for its potential applications in in vivo and in vitro research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally similar to MCU-i4, have shown promising antiviral activity against viruses such as the Newcastle disease virus. This suggests that MCU-i4 could potentially be modified to enhance its antiviral properties and serve as a lead molecule in the development of new antiviral drugs .
Antibacterial and Antifungal Agents
The structural analogs of MCU-i4 have demonstrated good activity against Gram-positive bacteria and yeast, including Candida albicans. This indicates that MCU-i4 might be explored for its antibacterial and antifungal applications, contributing to the fight against infectious diseases .
Polymer Science
Aromatic diamine monomers with diethylaminophenyl pendent groups, similar to those in MCU-i4, have been used to synthesize polyimides with desirable thermal, soluble, and hydrophobic properties. MCU-i4 could be investigated for its potential use in creating advanced materials for various industrial applications .
Optoelectronic Materials
Compounds with diethylamino groups have been studied for their optoelectronic behaviors. MCU-i4’s structure suggests it could be a candidate for developing materials with specific optical and electronic properties, useful in devices like organic light-emitting diodes (OLEDs) and solar cells .
Mecanismo De Acción
Target of Action
The primary target of MCU-i4 is the Mitochondrial Calcium Uniporter (MCU) . The MCU is a Ca2±selective ion channel located in the inner mitochondrial membrane . MCU-i4 binds to MICU1 , a regulatory protein within the MCU complex .
Mode of Action
MCU-i4 acts as a negative modulator of the MCU complex . It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of MICU1 . This modulation is sudden and direct, affecting the activity of the MCU complex within a minute of exposure .
Biochemical Pathways
The MCU complex plays a crucial role in the regulation of intracellular Ca2+ . MCU-i4’s action on this complex affects the calcium signaling pathway . By blocking the IP3-dependent mitochondrial Ca2+ uptake, MCU-i4 disrupts the normal flow of Ca2+ ions, which can have downstream effects on various cellular processes .
Result of Action
MCU-i4’s action results in a decrease in mitochondrial Ca2+ uptake . This can lead to a negative effect on the mitochondrial membrane potential . In ex vivo muscle fibers, MCU-i4 reduces mitochondrial Ca2+ uptake and impairs muscle cell growth .
Propiedades
IUPAC Name |
ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXBJCWHVMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



